4-(chloromethyl)-2,6-dimethoxypyrimidine
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Overview
Description
4-(Chloromethyl)-2,6-dimethoxypyrimidine is a chemical compound characterized by its molecular structure, which includes a pyrimidine ring substituted with chloromethyl and methoxy groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-2,6-dimethoxypyrimidine typically involves the reaction of 2,6-dimethoxypyrimidine with chloromethylating agents under controlled conditions. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different functional group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst may be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed:
Oxidation: this compound-5-carboxylic acid.
Reduction: 4-(methyl)-2,6-dimethoxypyrimidine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)-2,6-dimethoxypyrimidine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It may be involved in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry: Its derivatives are used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(chloromethyl)-2,6-dimethoxypyrimidine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid
4-(Chloromethyl)pyrimidine
2,6-Dimethoxypyrimidine
Uniqueness: 4-(Chloromethyl)-2,6-dimethoxypyrimidine is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its methoxy groups provide stability and reactivity, while the chloromethyl group offers versatility in further chemical modifications.
Properties
CAS No. |
94170-84-0 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
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